molecular formula C10H25N2OP B11762349 N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

Katalognummer: B11762349
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: PTTBIXBXKOERJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is a chemical compound with a complex structure that includes tert-butyl, propan-2-ylamino, and phosphoryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butylamine with propan-2-ylamine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated amines, while reduction can produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(tert-butoxycarbonyl)ethanolamine: A compound with similar structural features but different functional groups.

    Sulfur compounds: Share some chemical properties but differ in their specific applications and reactivity.

Uniqueness

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H25N2OP

Molekulargewicht

220.29 g/mol

IUPAC-Name

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

InChI

InChI=1S/C10H25N2OP/c1-8(2)11-14(13,10(5,6)7)12-9(3)4/h8-9H,1-7H3,(H2,11,12,13)

InChI-Schlüssel

PTTBIXBXKOERJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NP(=O)(C(C)(C)C)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.